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Introduction
Voxtalisib (also known as XL765 or SAR245409) is an investigational small molecule that acts

as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin

(mTOR).[1] By targeting these two key nodes in a critical signaling pathway, Voxtalisib has

been evaluated in numerous clinical trials for various types of cancer.[1] This technical guide

provides a comprehensive overview of the pharmacokinetics and oral bioavailability of

Voxtalisib, summarizing key data from preclinical and clinical studies.

Mechanism of Action: The PI3K/AKT/mTOR
Signaling Pathway
Voxtalisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway,

which is crucial for cell cycle regulation, proliferation, and survival. In many cancers, this

pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis. Voxtalisib's

dual-inhibitor nature allows it to block the pathway at two critical junctures, potentially leading to

a more potent anti-cancer effect.

Below is a diagram illustrating the simplified PI3K/AKT/mTOR signaling pathway and the points

of inhibition by Voxtalisib.
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Voxtalisib's inhibition of the PI3K/mTOR pathway.

Pharmacokinetics
The pharmacokinetic profile of Voxtalisib has been characterized in both preclinical animal

models and human clinical trials. The drug is orally administered and appears to have linear

pharmacokinetics, with plasma exposure generally increasing with the dose and no significant

accumulation observed with repeated dosing.[2]
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Preclinical Pharmacokinetics in Rats
A study in male Sprague-Dawley rats provides key insights into the preclinical pharmacokinetic

profile of Voxtalisib.

Table 1: Pharmacokinetic Parameters of Voxtalisib in Rats Following a Single Oral Dose

Parameter Value (Mean ± SD)

Dose 5 mg/kg

Cmax (ng/mL) 977.74 ± 250.40

Tmax (h) 2.45 ± 1.42

AUC (0-t) (ng·h/mL) 7033.21 ± 1847.15

AUC (0-∞) (ng·h/mL) 7167.33 ± 1889.84

t1/2 (h) 3.58 ± 0.69

CL/F (L/h/kg) 0.72 ± 0.18

Vz/F (L/kg) 3.69 ± 0.88

Data from a study in six male Sprague-Dawley rats.

Clinical Pharmacokinetics in Humans
Voxtalisib has been evaluated in several Phase I and II clinical trials in patients with various

solid tumors and hematological malignancies. These studies have provided valuable data on

the safety, tolerability, and pharmacokinetics of different dosing regimens.

Table 2: Summary of Human Pharmacokinetic Parameters of Voxtalisib
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Study
Population

Dosing
Regimen

Cmax (ng/mL) Tmax (h) t1/2 (h)

Patients with
solid tumors

50 mg once
daily

301 ± 101 1.53 3.94 ± 0.79

Patients with

relapsed/refracto

ry lymphoma

50 mg twice daily Not Reported Not Reported
4.61 (steady-

state)

Data compiled from multiple Phase I and II clinical trials.[1][3]

A study investigating the effect of food on Voxtalisib tablets noted a slight decrease in

exposure when administered with food; however, high variability in exposure parameters

suggests this should be interpreted with caution.[2]

Oral Bioavailability
While Voxtalisib is described as an orally bioavailable compound and has been administered

orally in numerous clinical trials, specific quantitative data on its absolute oral bioavailability

(F%) in either preclinical species or humans is not publicly available in the reviewed literature.

[4][5]

Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
The following is a summary of the experimental protocol used to determine the

pharmacokinetic parameters of Voxtalisib in rats.
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Male Sprague-Dawley Rats
(n=6, 300 ± 20 g)

Single Oral Gavage
5 mg/kg Voxtalisib in 0.5% CMC-Na

Blood Sampling (0.3 mL)
via orbital venous plexus at multiple time points

Plasma Separation
Centrifugation at 13,000 x g for 10 min at 4°C

UPLC-MS/MS Analysis
Quantification of Voxtalisib concentration

Pharmacokinetic Analysis
Non-compartmental analysis using DAS software
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Workflow for the preclinical pharmacokinetic study.

Animal Model:

Species: Male Sprague-Dawley rats

Number of animals: 6

Weight: 300 ± 20 g

Housing: Standard laboratory conditions with free access to food and water. Animals were

fasted for 12 hours prior to dosing.
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Dosing:

Drug: Voxtalisib

Dose: 5 mg/kg

Route: Single intragastric administration

Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na)

Blood Sampling:

Method: Retro-orbital plexus puncture

Volume: Approximately 0.3 mL per sample

Time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose

Anticoagulant: Heparin

Sample Processing and Analysis:

Plasma Preparation: Blood samples were centrifuged at 13,000 × g for 10 minutes at 4°C to

separate plasma. Plasma samples were stored at -80°C until analysis.

Analytical Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UPLC-MS/MS) method was used to quantify the concentration of Voxtalisib
in plasma samples.

Human Clinical Trial Design
The clinical development of Voxtalisib has primarily utilized a "3+3" dose-escalation study

design in its Phase I trials to determine the maximum tolerated dose (MTD).[2]
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Logical flow of a "3+3" dose-escalation study.

General Protocol for Pharmacokinetic Assessment in Humans:

Study Design: Typically open-label, dose-escalation studies.

Dosing: Voxtalisib administered orally, once or twice daily, in continuous 28-day cycles.
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Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time

points post-dose on specified days of the treatment cycles (e.g., Day 1 and Day 28) to

determine single-dose and steady-state pharmacokinetics.

Bioanalysis: Plasma concentrations of Voxtalisib are determined using a validated

bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key

pharmacokinetic parameters.

Conclusion
Voxtalisib, an oral dual PI3K/mTOR inhibitor, exhibits linear pharmacokinetics with a relatively

short half-life in both rats and humans. While the compound is orally administered in clinical

settings, specific data on its absolute oral bioavailability remains to be publicly disclosed. The

provided pharmacokinetic data and experimental methodologies offer a solid foundation for

researchers and drug development professionals working with this class of compounds. Further

investigation into the absolute bioavailability and metabolism of Voxtalisib would provide a

more complete understanding of its clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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